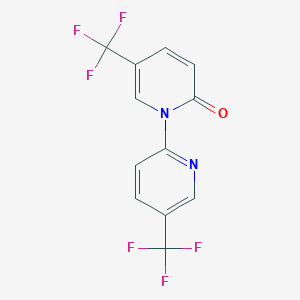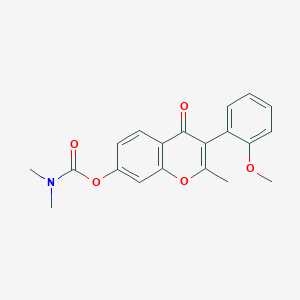
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate” is a chemical compound with the molecular formula C20H19NO5 . It is listed in various chemical databases, indicating its relevance in chemical research .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. The compound has a molecular formula of C20H19NO5, an average mass of 353.369 Da, and a monoisotopic mass of 353.126312 Da . Further structural analysis would require more specific data such as NMR or X-ray crystallography .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate” can be inferred from its molecular structure . It has a molecular formula of C20H19NO5 and a molecular weight of 353.369 Da . More specific properties such as melting point, boiling point, solubility, and stability would require experimental determination .
Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate belongs to a class of organic compounds known for their chemical and biological significance. Synthetic protocols for similar coumarin-based compounds highlight their importance as core structures in secondary metabolites with considerable pharmacological importance. The synthetic methodologies for such compounds, including 6H-benzo[c]chromen-6-ones, have been reviewed, emphasizing their roles in the development of new therapeutic agents. The literature describes several synthetic protocols, including Suzuki coupling reactions for the synthesis of biaryl compounds, which then undergo lactonization, and reactions involving 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers). These procedures underscore the compounds' versatility in chemical syntheses and their potential applications in creating pharmacologically active molecules (Ofentse Mazimba, 2016).
Environmental and Material Science Applications
Advancements in the synthesis and application of furan derivatives from plant biomass, like 5-Hydroxymethylfurfural (HMF) and its derivatives, illustrate the potential of organic compounds derived from renewable resources in replacing non-renewable hydrocarbon sources. The review on the conversion of plant biomass to furan derivatives and sustainable access to new generations of polymers, functional materials, and fuels indicates a significant push towards eco-friendly chemical industries. This shift underscores the importance of such organic compounds in environmental sustainability and material science, opening up avenues for the development of monomers, polymers, and various functional materials from renewable sources (V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017).
Anticancer Research
In the search for new types of anticancer drugs with high tumor specificity and reduced keratinocyte toxicity, certain compounds synthesized in the laboratory have shown promising results. Among the synthesized compounds, derivatives classified as 3-styrylchromones and 3-styryl-2H-chromenes have exhibited high tumor specificity with minimal toxicity to keratinocytes. These findings suggest that chemical modification of coumarin derivatives could lead to the development of new anticancer drugs, highlighting the critical role of organic synthesis in medical research and drug development (Y. Sugita, K. Takao, Y. Uesawa, H. Sakagami, 2017).
Propriétés
IUPAC Name |
[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-12-18(14-7-5-6-8-16(14)24-4)19(22)15-10-9-13(11-17(15)25-12)26-20(23)21(2)3/h5-11H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVLEYZXOMMYNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

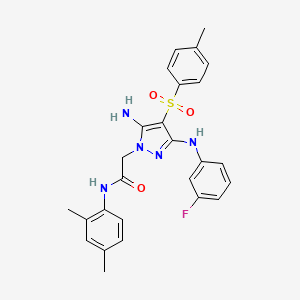
![4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid](/img/structure/B2410117.png)
![(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2410118.png)
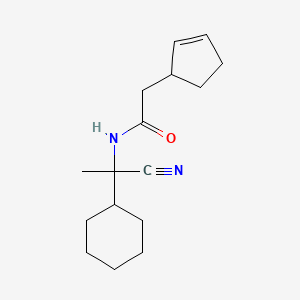

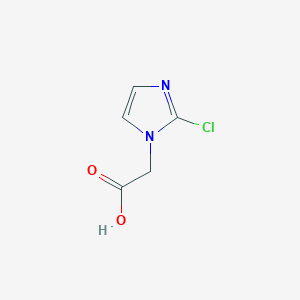

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2410129.png)
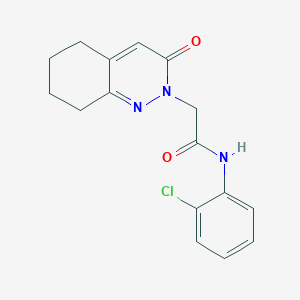
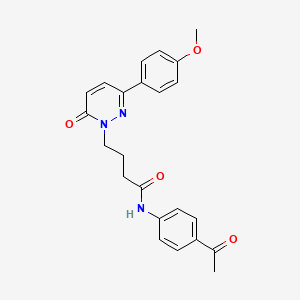
![[5-(4-Chloro-2-nitrophenyl)furan-2-yl]methanol](/img/structure/B2410135.png)
![3-(3-Chloro-4-methylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2410136.png)

